![molecular formula C22H21N3O2 B12503544 1,1'-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone CAS No. 471883-58-6](/img/structure/B12503544.png)
1,1'-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone is a complex organic compound that features a pyrrole ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone typically involves multiple steps, starting with the formation of the pyrrole ring. One common method involves the condensation of a diketone with an amine under acidic conditions to form the pyrrole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other functional materials .
Mecanismo De Acción
The mechanism of action of 1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with various biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole, 2,5-dimethyl-1-phenyl-: Similar in structure but lacks the diazenyl group.
1H-Pyrazole, 3,5-dimethyl-1-phenyl-: Contains a pyrazole ring instead of a pyrrole ring
Uniqueness
1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone is unique due to the presence of the diazenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propiedades
Número CAS |
471883-58-6 |
|---|---|
Fórmula molecular |
C22H21N3O2 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
1-[4-acetyl-2,5-dimethyl-1-(4-phenyldiazenylphenyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C22H21N3O2/c1-14-21(16(3)26)22(17(4)27)15(2)25(14)20-12-10-19(11-13-20)24-23-18-8-6-5-7-9-18/h5-13H,1-4H3 |
Clave InChI |
IQQKGAVNRMRWKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N1C2=CC=C(C=C2)N=NC3=CC=CC=C3)C)C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


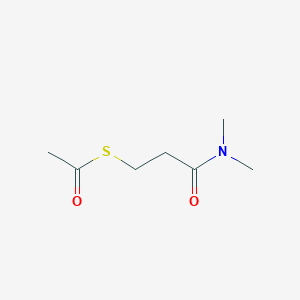
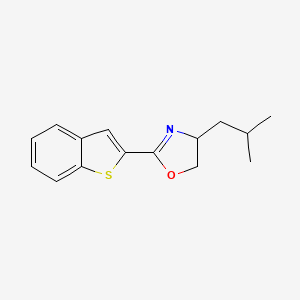
![N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine](/img/structure/B12503482.png)
![1-[2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12503489.png)
![5-{2-[(2-chlorobenzyl)sulfanyl]-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl}pentanoic acid](/img/structure/B12503490.png)
![2-{2-[2-({1-[2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)acetamido]-4-carbamoylbutanamido}-3-methylbutanoic acid; trifluoroacetic acid](/img/structure/B12503491.png)
![N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)-4-{[1,2,3]triazolo[4,5-b]pyridin-3-yl}benzamide hydrochloride](/img/structure/B12503503.png)
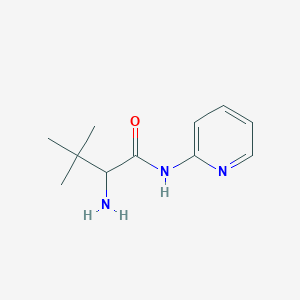

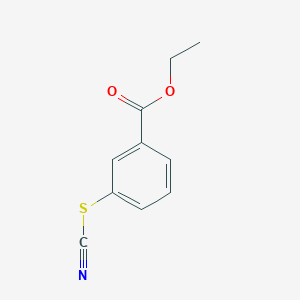
![Methyl 5-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503525.png)
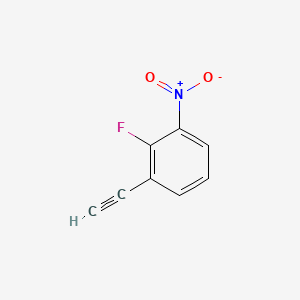
![6-Bromo-3-(2-fluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12503534.png)
![3,6,8-Trichloroimidazo[1,2-a]pyrazine](/img/structure/B12503536.png)
